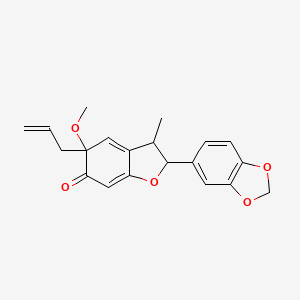

1,6-Dihydro-4,7'-Epoxy-1-Methoxy-3',4'-Methylenedioxy-6-Oxo-3,8'-Lignan

Description

IUPAC Name: (2R,3S,3aS)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

CAS Number: 57457-99-5

Molecular Formula: C₂₂H₂₂O₆

Molecular Weight: 382.41 g/mol

This compound features a dihydrobenzofuran-6-one core substituted with a 1,3-benzodioxol group, a methoxy group, a methyl group, and a propenyl side chain. The compound is structurally classified as a benzofuran derivative, a class known for diverse pharmacological properties, including antimicrobial and anti-inflammatory effects .

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 |

InChI Key |

HCKMSYACKQLOPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Benzofuran Derivatives

Benzofuran derivatives are typically synthesized via cyclization reactions, electrophilic substitutions, or transition metal-catalyzed couplings. For 2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one, the synthesis requires:

- Construction of the dihydrobenzofuran core.

- Introduction of the 1,3-benzodioxol-5-yl group.

- Functionalization with methoxy, methyl, and propenyl groups.

Key challenges include achieving regio- and stereoselectivity, particularly for the propenyl and methyl substituents at the 5-position.

Stepwise Synthesis and Reaction Optimization

Formation of the Dihydrobenzofuran Core

The dihydrobenzofuran scaffold is often synthesized via acid-catalyzed cyclization of phenolic precursors. For example, treatment of 2-(2-hydroxy-5-methoxyphenyl)acetic acid with sulfuric acid induces cyclization to form the 2,3-dihydro-1-benzofuran intermediate. Alternative methods include Claisen rearrangement of allyl vinyl ethers or transition metal-catalyzed cycloisomerization of alkynols.

Reaction Conditions:

Incorporation of the 1,3-Benzodioxol-5-yl Group

The 1,3-benzodioxole moiety is introduced via Friedel-Crafts alkylation or Ullmann coupling . A common approach involves reacting the dihydrobenzofuran intermediate with piperonal (1,3-benzodioxole-5-carbaldehyde) in the presence of AlCl₃.

Example Protocol:

Functionalization with Methoxy, Methyl, and Propenyl Groups

Methoxy Group Installation

The methoxy group at C5 is introduced via nucleophilic substitution using methyl iodide (MeI) and a base (e.g., K₂CO₃) in acetone.

Methyl and Propenyl Substituents

The 3-methyl and 5-prop-2-enyl groups are added sequentially:

Stereochemical Considerations

The compound’s stereochemistry (e.g., R-configuration at C5) is controlled using chiral auxiliaries or asymmetric catalysis . For instance, Shi epoxidation or Jacobsen hydrolytic kinetic resolution ensures enantioselective formation of the dihydrobenzofuran ring.

Analytical Characterization

Post-synthesis, the compound is purified via column chromatography (SiO₂, hexane/EtOAc) and characterized using:

Data Tables

Table 1: Physicochemical Properties of 2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₅ |

| Molecular Weight | 340.375 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 412°C (estimated) |

| Solubility | Insoluble in H₂O; soluble in DCM, THF |

Table 2: Key Reaction Yields

| Step | Yield (%) | Conditions |

|---|---|---|

| Cyclization | 72 | H₂SO₄, DCM, 24 h |

| Friedel-Crafts Alkylation | 68 | AlCl₃, 80°C, 12 h |

| Propenylation | 65 | Allyl bromide, NaH, THF |

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide (LDA) to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce saturated compounds.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one involves its interaction with specific molecular targets and pathways. For example, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Structural Analogues with Benzodioxol and Benzofuran Moieties

Table 1: Key Structural and Physicochemical Comparisons

Key Differences in Functional Groups and Bioactivity

Core Structure: The target compound’s dihydrobenzofuran-6-one core (partially saturated) contrasts with the fully aromatic isobenzofuranone in and the imidazopyridazine in . Eutylone () lacks a fused ring system, instead adopting a linear β-keto-amine structure linked to benzodioxol, which enhances its CNS activity.

Substituent Effects: The propenyl group in the target compound may increase lipophilicity (logP ~3.2 estimated) compared to Eutylone’s polar ethylamino group (logP ~1.8).

Biological Activity: Benzofuran derivatives with methoxy groups (e.g., the target compound) are associated with antimicrobial activity, as seen in structurally similar isobenzofuranones . Eutylone’s β-keto-amine structure is critical for its serotonin-norepinephrine-dopamine reuptake inhibition, a property absent in the target compound due to differing substituents .

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one , also known by its CAS number 38276-59-4 , is a member of the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 340.37 g/mol . Its structural characteristics include a benzodioxole moiety and a methoxy group, which contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.37 g/mol |

| Density | 1.27 g/cm³ |

| Boiling Point | 491°C |

| Refractive Index | 1.603 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies have demonstrated that compounds similar to this structure can act as antioxidants, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes, such as phospholipase A2.

- Scavenging Free Radicals : The presence of the methoxy group enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of 2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one:

Study 1: Antioxidant Activity

A study published in Natural Products Communications evaluated various benzofuran derivatives for their antioxidant properties. The results indicated that compounds with similar structures demonstrated significant radical scavenging activity, suggesting that this compound may also exhibit similar effects .

Study 2: Anti-inflammatory Potential

Research conducted on nor-lignans (a class to which this compound belongs) highlighted their anti-inflammatory properties. The study found that certain derivatives could inhibit pro-inflammatory cytokines in vitro .

Study 3: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzodioxole derivatives. The findings revealed that these compounds could inhibit the growth of several bacterial strains, indicating potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.